Pseudoginsenoside Rh2
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Overview
Description
Pseudoginsenoside Rh2 is a novel derivative of ginsenoside Rh2, a compound found in the roots of Panax ginseng. It is known for its pro-apoptotic effects on various malignancies, making it a significant compound in cancer research . This compound has been reported to induce protective autophagy in hepatocellular carcinoma cells, highlighting its potential therapeutic applications .
Mechanism of Action
Target of Action
Pseudoginsenoside Rh2, a novel derivative of ginsenoside Rh2, has been reported to exert a pro-apoptotic effect on various malignancies . The primary targets of this compound include BAX , cleaved-caspase-3 , and cleaved-caspase-9 . These proteins play a crucial role in the process of apoptosis, a form of programmed cell death.
Mode of Action
This compound interacts with its targets to induce apoptosis and autophagy . It significantly increases the expressions of BAX, cleaved-caspase-3, and cleaved-caspase-9, while it decreases the Bcl-2 expression . This interaction results in changes in the cell that lead to apoptosis, a process that is essential for the removal of damaged cells.
Biochemical Pathways
This compound affects several biochemical pathways. It activates AMPK and inhibits the PI3K/Akt/mTOR pathway in a concentration-dependent manner . These pathways are involved in regulating cell growth, proliferation, survival, and angiogenesis. By modulating these pathways, this compound can exert its anti-cancer effects.
Pharmacokinetics
Studies on similar compounds suggest that the absorption of these compounds is fast in the gastrointestinal tract . They may be metabolized mainly by intestinal microflora before absorption into the blood . These compounds are also quickly cleared from the body .
Result of Action
The result of this compound’s action is the induction of apoptosis and autophagy in cancer cells . It significantly facilitates the accumulation of autophagosomes and autolysosomes within the HepG2 cells . This leads to the death of cancer cells, thereby exerting its anti-cancer effects.
Biochemical Analysis
Biochemical Properties
Pseudoginsenoside Rh2 interacts with several enzymes and proteins. It has been observed to significantly increase the expressions of BAX, cleaved-caspase-3, and cleaved-caspase-9, while it decreases the Bcl-2 expression . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it facilitates the accumulation of autophagosomes and autolysosomes within HepG2 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It activates AMPK and inhibits the PI3K/Akt/mTOR pathway in a concentration-dependent manner . This leads to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound at concentrations 20, 40, and 60 μM significantly facilitates the accumulation of autophagosomes and autolysosomes within the HepG2 cells . This indicates the product’s stability and long-term effects on cellular function in in vitro studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to influence the HIF1-α/PDK4 axis, thereby affecting tumor aerobic glycolysis and mitochondrial function
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pseudoginsenoside Rh2 involves several steps, including acetylation and other chemical modifications. The synthetic route typically starts with ginsenoside Rh2 as the precursor, followed by specific chemical reactions to introduce desired functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Pseudoginsenoside Rh2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives with different biological activities .
Scientific Research Applications
Pseudoginsenoside Rh2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of ginsenosides and their derivatives.
Biology: Investigated for its role in cellular processes such as apoptosis and autophagy.
Industry: Utilized in the development of pharmaceutical formulations and nutraceutical products.
Comparison with Similar Compounds
Pseudoginsenoside Rh2 is unique compared to other ginsenosides due to its specific chemical structure and biological activities. Similar compounds include:
Ginsenoside Rh2: The parent compound from which this compound is derived.
Ginsenoside Rg3: Known for its anti-cancer properties but differs in its molecular structure and specific biological effects.
Ginsenoside Rb1 and Rb2: Other ginsenosides with varying degrees of biological activities, including anti-inflammatory and anti-cancer effects.
This compound stands out due to its ability to induce both apoptosis and autophagy, making it a promising candidate for further research and therapeutic development .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(Z)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O8/c1-20(10-9-14-32(2,3)42)21-11-16-36(8)27(21)22(38)18-25-34(6)15-13-26(33(4,5)24(34)12-17-35(25,36)7)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/b20-10-/t21-,22-,23-,24+,25-,26+,27+,28-,29+,30-,31+,34+,35-,36-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDZBVXSGVWFFX-UKHVTAPLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C)O)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CCC(C)(C)O)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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